molecular formula C11H13NO4 B2653951 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 91134-22-4

3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2653951
CAS No.: 91134-22-4
M. Wt: 223.228
InChI Key: JIRTYXPBFWHBDA-UHFFFAOYSA-N
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Description

3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is an organic compound with a unique structure that includes an aminomethyl group and two methoxy groups attached to an isobenzofuranone core

Scientific Research Applications

3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of aminomethyl and methoxy groups on biological activity.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents such as Eschenmoser’s salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)benzoic acid: Similar structure but lacks the isobenzofuranone core.

    6,7-dimethoxyisobenzofuran-1(3H)-one: Similar core structure but lacks the aminomethyl group.

Uniqueness

3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is unique due to the combination of its aminomethyl and methoxy groups attached to the isobenzofuranone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(aminomethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-7-4-3-6-8(5-12)16-11(13)9(6)10(7)15-2/h3-4,8H,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRTYXPBFWHBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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